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Compound of Interest

Compound Name:
spiro[indene-1,4'-piperidin]-3(2H)-

one

Cat. No.: B069124 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of Spiro[indene-1,4'-
piperidin]-3(2H)-one

Introduction
The landscape of modern medicinal chemistry is perpetually driven by the search for novel

molecular scaffolds that offer unique three-dimensional arrangements and opportunities for

diverse functionalization. Among these, spirocyclic systems—characterized by two rings

connected through a single, shared carbon atom—have garnered significant attention. The

spiro[indene-1,4'-piperidin]-3(2H)-one core represents a compelling heterocyclic scaffold that

merges the rigid, planar indene system with the flexible, basic piperidine ring. This unique

combination imparts specific conformational constraints and physicochemical characteristics

that are of high interest to drug development professionals.

Derivatives of the parent spiro[indene-1,4'-piperidine] structure have been identified as potent

and selective agonists for human somatostatin receptors (sst2), highlighting the therapeutic

potential of this molecular framework.[1] This guide serves as a comprehensive technical

overview of the core physicochemical properties of spiro[indene-1,4'-piperidin]-3(2H)-one,

providing researchers and scientists with the foundational knowledge required for its

application in rational drug design and development programs.
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The foundational step in evaluating any chemical entity is to establish its precise structure and

associated identifiers. The spirocyclic nature of this compound, with the C1 carbon of the

indene ring system serving as the spiro-center for the C4' position of the piperidine ring,

creates a rigid and well-defined orientation of the two ring systems.
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Caption: Chemical structure of spiro[indene-1,4'-piperidin]-3(2H)-one.
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Table 1: Core Molecular Identifiers

Identifier Value Source

IUPAC Name
spiro[2H-indene-3,4'-
piperidine]-1-one

PubChem[2]

CAS Number 180465-55-8 PubChem[2]

Molecular Formula C₁₃H₁₅NO PubChem[2]

Molecular Weight 201.26 g/mol PubChem[2]

InChIKey
KUQPSRVEBGIYRZ-

UHFFFAOYSA-N
PubChem[2]

| Canonical SMILES | C1C2(C3=CC=CC=C3C(=O)C2)CCNCC1 | PubChem[2] |

Synthesis and Structural Elucidation
Synthetic Strategy
While specific, published synthetic routes for this exact molecule are not readily available in

peer-reviewed literature, a logical and efficient synthesis can be devised based on established

organic chemistry principles for constructing related spirocyclic systems.[3] A common strategy

involves a multi-step sequence that assembles the core structure from more accessible starting

materials.

The rationale behind a plausible pathway, such as an initial Michael addition followed by an

intramolecular cyclization, is atom economy and the strategic formation of the key C-C bonds

that define the indene ring. This approach allows for controlled construction of the complex

scaffold.

Starting Materials
(e.g., Phenylacetic acid derivative

+ Piperidin-4-one derivative)

Step 1: Condensation
or Michael Addition Acyclic Intermediate Step 2: Intramolecular

Cyclization (e.g., Friedel-Crafts) Spiro[indene-1,4'-piperidin]-3(2H)-one
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Caption: A plausible high-level synthetic workflow.

Structural Characterization
Confirmation of the molecular structure post-synthesis is paramount. A combination of standard

spectroscopic techniques would be employed to provide an unambiguous structural

assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would reveal distinct signals for the aromatic protons on the indene ring, typically

in the 7-8 ppm range. The aliphatic protons on the piperidine and indene rings would

appear as complex multiplets in the upfield region (1-4 ppm). The proton on the basic

nitrogen of the piperidine may be broad or not observed depending on the solvent.

¹³C NMR: Would show characteristic peaks for the carbonyl carbon (~190-200 ppm), the

spiro-carbon (a quaternary carbon signal), aromatic carbons (120-150 ppm), and multiple

aliphatic carbons.

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1710 cm⁻¹ would

be definitive for the conjugated ketone (C=O) stretching vibration. The N-H stretch of the

secondary amine in the piperidine ring would appear as a moderate peak around 3300-3500

cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

confirm the exact mass and elemental composition. The expected molecular ion peak

[M+H]⁺ would be observed at m/z 202.1232, corresponding to the formula C₁₃H₁₆NO⁺.

Core Physicochemical Properties for Drug
Development
The "drug-likeness" of a molecule is heavily influenced by its physicochemical properties.

These parameters govern its absorption, distribution, metabolism, and excretion (ADME)

profile.

Table 2: Summary of Key Physicochemical Properties
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Property Value / Description
Importance in Drug
Development

Source

XLogP3-AA

(Lipophilicity)
1.5

Governs solubility,
membrane
permeability, and
protein binding.

PubChem[2]

Polar Surface Area

(PSA)
29.1 Å²

Influences transport

properties, particularly

blood-brain barrier

penetration.

PubChem[2]

Hydrogen Bond

Donors
1 (Piperidine N-H)

Affects solubility and

target binding

interactions.

PubChem[2]

Hydrogen Bond

Acceptors

2 (Piperidine N,

Carbonyl O)

Affects solubility and

target binding

interactions.

PubChem[2]

Rotatable Bonds 0

Indicates molecular

rigidity, which can

improve binding

affinity.

PubChem[2]

Aqueous Solubility Expected to be low

Critical for oral

bioavailability; can be

enhanced by salt

formation.

Inferred from

structure[4]

| pKa (Basicity) | Estimated 8.5 - 9.5 | Determines the ionization state at physiological pH,

affecting solubility and cell penetration. | Chemical class estimate |

Lipophilicity (LogP)
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous

environment, is a critical determinant of its pharmacokinetic behavior. The computed LogP

value of 1.5 suggests that spiro[indene-1,4'-piperidin]-3(2H)-one is moderately lipophilic.[2]
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This value sits within a favorable range for many drug candidates, balancing sufficient aqueous

solubility for formulation with adequate lipid permeability to cross cell membranes. The

presence of the polar ketone and the secondary amine reduces the lipophilicity compared to

the parent hydrocarbon scaffold, spiro[indene-1,4'-piperidine], which has a computed XLogP of

2.6.[5]

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol is the gold standard for its direct measurement of the partition coefficient.

Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and a water-

immiscible organic solvent (typically n-octanol), mutually saturated by pre-mixing for 24

hours.

Dissolution: Accurately weigh and dissolve a small amount of the compound in the aqueous

phase to a known concentration (e.g., 1 mg/mL).

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a

sealed vessel.

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time

(e.g., 1-3 hours) to allow equilibrium to be reached. Centrifuge the vessel to ensure complete

phase separation.

Quantification: Carefully sample both the aqueous and organic phases. Determine the

concentration of the compound in each phase using a suitable analytical method, such as

UV-Vis spectroscopy or HPLC.

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the

organic phase to the concentration in the aqueous phase: LogP = log10([Compound]octanol

/ [Compound]aqueous).

Solubility
The molecular structure suggests low intrinsic aqueous solubility due to the dominant

hydrophobic indene ring system.[4] However, the basic piperidine nitrogen is the key to

overcoming this challenge. It provides a handle for salt formation, a ubiquitous strategy in drug
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development to enhance aqueous solubility and improve dissolution rates. The hydrochloride

salt is a common form for such compounds.[6][7]

Experimental Protocol: Kinetic Solubility Assay via Nephelometry

This high-throughput method is ideal for early-stage drug discovery.

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO

(e.g., 10 mM).

Serial Dilution: Add small volumes of the DMSO stock to an aqueous buffer (e.g., PBS, pH

7.4) in a 96-well plate to create a concentration gradient. The final DMSO concentration

should be kept low and constant (e.g., <1%).

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for

precipitation of the compound that is above its solubility limit.

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a

plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

Determination: The kinetic solubility is defined as the highest concentration at which the

turbidity is indistinguishable from the background (buffer + DMSO only).

Acidity/Basicity (pKa)
The pKa value dictates the ionization state of a molecule at a given pH. The piperidine nitrogen

in the scaffold is basic and will be protonated at physiological pH (~7.4). This protonation is

critical, as the resulting positive charge significantly increases aqueous solubility and provides

a potential point of interaction with biological targets. The estimated pKa for this secondary

amine would be in the range of 8.5-9.5.
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Determine pKa of Compound

Does compound have a chromophore?

Is compound sufficiently
soluble in water/co-solvent?

 Yes 

Use Potentiometric Titration

 No 

Use UV-Metric Method

 Yes 

Consider NMR Titration

 No 
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Caption: Decision workflow for selecting a pKa determination method.

Experimental Protocol: Potentiometric Titration

This classic method provides a highly accurate determination of pKa.

Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent,

typically water or a water/methanol mixture, to a known concentration.

Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Insert a

calibrated pH electrode.

Acidification: Add a known excess of a strong acid (e.g., HCl) to fully protonate the basic

piperidine nitrogen.

Titration: Titrate the solution by adding small, precise aliquots of a standardized strong base

(e.g., NaOH). Record the pH after each addition.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the

pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

Conclusion
Spiro[indene-1,4'-piperidin]-3(2H)-one is a rigid molecular scaffold with a well-balanced

physicochemical profile. Its moderate lipophilicity, low polar surface area, and the presence of a

basic nitrogen handle for solubility enhancement make it an attractive starting point for drug

discovery campaigns. The insights and protocols detailed in this guide provide a robust

framework for researchers to characterize this molecule and its derivatives, enabling a more

informed and efficient path toward the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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